1-Amino-3-(3-methylphenyl)propan-2-ol
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Overview
Description
1-Amino-3-(3-methylphenyl)propan-2-ol is an organic compound with a molecular formula of C10H15NO It is a chiral molecule, meaning it has non-superimposable mirror images
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-(3-methylphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 3-(3-methylphenyl)-2-oxopropan-1-amine, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of the corresponding nitrile or imine intermediates. This method is favored for its efficiency and scalability, allowing for large-scale production of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(3-methylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further reduce the compound to its corresponding alcohols or amines using reducing agents such as NaBH4 or LiAlH4.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents in acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding alcohols or amines.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
1-Amino-3-(3-methylphenyl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 1-Amino-3-(3-methylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
1-Amino-3-(3-methylphenyl)propan-2-ol can be compared with similar compounds such as:
1-Amino-3-phenylpropan-2-ol: Lacks the methyl group on the phenyl ring, leading to different steric and electronic properties.
1-Amino-3-(4-methylphenyl)propan-2-ol: The methyl group is positioned differently on the phenyl ring, affecting its reactivity and interactions.
1-Amino-3-(3-methoxyphenyl)propan-2-ol: Contains a methoxy group instead of a methyl group, altering its chemical and biological properties.
Properties
IUPAC Name |
1-amino-3-(3-methylphenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-3-2-4-9(5-8)6-10(12)7-11/h2-5,10,12H,6-7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNOKUFDBLCUJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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